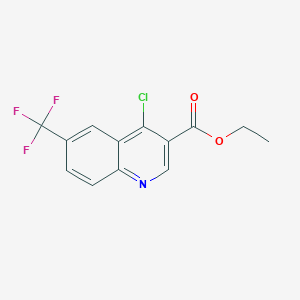

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDXGDQZPDDDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401916 | |

| Record name | Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193827-69-9 | |

| Record name | Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported method involves chlorination of ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate using phosphorus oxychloride (POCl₃). This reaction proceeds via nucleophilic substitution, where the hydroxyl group at position 4 is replaced by chlorine. A critical modification involves the addition of iodine (0.5–1.0 equiv) as an oxidizing agent, which enhances conversion rates by preventing the formation of unstable tetrahydroquinoline intermediates.

In a representative procedure, 50 g of the hydroxy precursor is refluxed in 180 mL POCl₃ with 13.75 g iodine at 93–95°C for 14 hours. After cooling, excess POCl₃ is removed via rotary evaporation, and the crude product is neutralized with saturated sodium bicarbonate. Filtration and recrystallization from methanol yield the target compound in 98% purity. This method’s efficiency stems from the synergistic effect of POCl₃ as both a solvent and chlorinating agent, coupled with iodine’s role in suppressing side reactions.

Comparative Analysis of Chlorinating Agents

While POCl₃ is predominant, alternatives like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) have been explored. SOCl₂ requires anhydrous conditions and prolonged reflux (24–48 hours), yielding ≤85% due to ester group hydrolysis. PCl₅, though reactive, generates corrosive HCl gas, complicating large-scale use. POCl₃ remains optimal, offering a balance of reactivity, safety, and yield (Table 1).

Table 1: Chlorination Agents for 4-Hydroxyquinoline Derivatives

| Agent | Temp (°C) | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| POCl₃ + I₂ | 93–95 | 14 | 98 | Minimal |

| SOCl₂ | 70–80 | 24 | 85 | Ester hydrolysis |

| PCl₅ | 100 | 12 | 78 | HCl gas, tar formation |

Cyclization of Aniline Derivatives

β-(o-Trifluoromethylanilino)-Propanoic Acid Route

A patented two-step process begins with o-trifluoromethylaniline condensed with ethyl ethoxymethylene malonate to form ethyl β-(o-trifluoromethylanilino)-acrylate. Cyclization in polyphosphoric acid at 120°C produces ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, which is subsequently chlorinated as described in Section 1. This route achieves an overall yield of 63% from o-trifluoromethylaniline, outperforming older five-step methods by avoiding decarboxylation and deshydration bottlenecks.

Ethoxymethylene Malonate Cyclization

Alternative protocols employ ethyl ethoxymethylene malonate as a cyclizing agent. Reaction with o-trifluoromethylaniline in refluxing ethanol forms a Schiff base, which undergoes thermal cyclization to the 4-hydroxyquinoline intermediate. While milder than polyphosphoric acid, this method requires stoichiometric TsOH·H₂O (10 equiv) and palladium catalysis for subsequent functionalization.

Palladium-Catalyzed Cross-Coupling

Post-Functionalization Strategies

Post-synthetic modification of preformed quinolines offers another route. For example, bromination at position 6 followed by Ullmann-type coupling with trifluoromethyl copper(I) iodide introduces the CF₃ group. However, this approach suffers from poor regiocontrol and requires stoichiometric metal reagents.

Characterization and Analytical Data

Spectroscopic Identification

1H NMR of ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate (CDCl₃) displays characteristic signals: δ 8.29 (d, J = 8.0 Hz, H-5), 7.93 (d, J = 8.5 Hz, H-8), and 4.45 (q, J = 7.0 Hz, OCH₂CH₃). The CF₃ group appears as a singlet at δ -62.5 ppm in 19F NMR. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 332.0451 (calc. 332.0454).

Purity and Stability

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity for POCl₃-derived batches. Stability studies indicate decomposition <2% after 12 months at -20°C, making the compound suitable for long-term storage.

Industrial-Scale Considerations

Environmental Impact

Phosphorus oxychloride generates phosphate waste, necessitating neutralization with bicarbonate. Green chemistry alternatives, such as mechanochemical grinding or microwave-assisted synthesis, are under investigation but remain unproven for this compound.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the quinoline ring structure.

Cyclization Reactions: The compound can form various fused ring systems through cyclization reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Major Products:

Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Oxidation Products: Oxidized quinoline derivatives with altered functional groups.

Reduction Products: Reduced quinoline derivatives with modified ring structures.

Scientific Research Applications

Chemical and Synthetic Applications

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction : The compound can undergo oxidation to form quinoline derivatives with additional functional groups or reduction to yield less oxidized forms.

- Hydrolysis : The ester group can be hydrolyzed to produce corresponding carboxylic acids.

These reactions are crucial for developing new pharmaceuticals and agrochemicals, making this compound a valuable intermediate in organic synthesis .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown its effectiveness against various pathogens and cancer cell lines, suggesting that it may inhibit specific enzymes or receptors involved in disease processes .

A notable study demonstrated that modifications to the compound's structure could enhance its antiviral potency against enterovirus D68 (EV-D68), indicating its potential as a therapeutic agent .

Industrial Applications

In addition to its biological significance, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its trifluoromethyl group enhances its lipophilicity and membrane permeability, making it suitable for drug design .

Case Studies

Several studies have highlighted the applications of this compound:

- Antiviral Activity Study : A study focused on optimizing quinoline derivatives showed that modifications at the 3-position significantly increased antiviral potency against EV-D68. The compound's ester group was found to be crucial for effective binding within viral protein pockets .

- Synthesis of Anticancer Agents : Research explored the use of this compound as an intermediate in synthesizing potent anticancer agents like cabozantinib and tivozanib, demonstrating its relevance in drug development pipelines .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated quinoline structure allows it to inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity, solubility, and synthetic utility of quinoline derivatives are highly dependent on substituent positions and electronic profiles. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Ethyl 4-Chloro-6-(Trifluoromethyl)Quinoline-3-Carboxylate and Analogs

Key Research Findings

Synthetic Pathways: The target compound is synthesized via Friedländer heterocyclization or Pd-mediated cross-coupling, whereas analogs like 7i require chlorination of dihydroquinoline precursors . Ethyl 4-chloro-7-CF₃ quinoline-3-carboxylate (7i) reacts with arylhydrazines to form pyrazoloquinolinones with antimyeloproliferative activity, highlighting its utility in anticancer drug discovery .

Crystallographic Insights: Substituents like CF₃ and Cl influence molecular packing. For example, the 4-Cl-6-CF₃ compound exhibits a planar quinoline core, while analogs with bulky groups (e.g., 8-CF₃) adopt non-coplanar conformations, affecting crystal morphology .

Biological Activity

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate (ECQC) is a synthetic compound belonging to the quinoline family, characterized by its unique trifluoromethyl and chloro substituents. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₉ClF₃NO₂

- Molecular Weight : Approximately 303.66 g/mol

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in drug discovery and development.

ECQC is suggested to interact with biological targets through several mechanisms:

- Cell Penetration : It may enhance the cell penetration ability of peptides when attached to cell-penetrating peptides, causing osmotic swelling of endosomes.

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, with its fluorinated structure enhancing binding affinity to biological targets.

Biological Activities

Research indicates that ECQC exhibits a range of biological activities:

- Antibacterial Activity : Initial studies suggest potential antibacterial properties, although specific efficacy data is limited.

- Antiviral Activity : Quinoline derivatives have shown promise against various viral infections. For instance, structural modifications similar to those in ECQC have been linked to enhanced antiviral potency .

- Anticancer Activity : The compound is being investigated for its potential use in cancer treatment, with preliminary data indicating activity against certain cancer cell lines .

Table 1: Summary of Biological Activities

Case Study: Antiviral Evaluation

A recent study evaluated the antiviral activity of quinoline analogs, including derivatives similar to ECQC. The findings indicated that modifications at the trifluoromethyl position significantly improved binding affinity to viral proteins, suggesting a pathway for developing effective antiviral agents .

Synthesis and Research Applications

The synthesis of ECQC typically involves multi-step organic reactions. Common methods include:

- Starting Materials : Utilizing readily available quinoline derivatives.

- Reactions : Employing nucleophilic substitutions to introduce the chloro and trifluoromethyl groups.

These synthetic strategies highlight ECQC's versatility as a building block for more complex heterocyclic compounds with potential biological activity .

Conclusion and Future Directions

This compound represents a promising candidate for further research in medicinal chemistry due to its unique structural features and potential biological activities. Future studies should focus on:

- Comprehensive evaluations of its antibacterial, antiviral, and anticancer properties.

- Mechanistic studies to elucidate its interactions with specific biological targets.

- Development of analogs with enhanced efficacy based on structure-activity relationship (SAR) studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from substituted quinoline precursors. Key steps include:

- Functionalization : Introduction of chlorine and trifluoromethyl groups at positions 4 and 6, respectively, using halogenation and trifluoromethylation reagents.

- Esterification : Ethylation of the carboxylic acid group at position 3 via nucleophilic acyl substitution (e.g., using ethyl chloride or ethanol under acidic conditions).

- Purification : Column chromatography or recrystallization to isolate the product .

Q. How is the molecular structure of this compound elucidated experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the spatial arrangement of substituents. Software suites like SHELXL (for refinement) and WinGX (for data processing) are critical .

- Spectroscopy : identifies proton environments (e.g., deshielding effects from electron-withdrawing groups), while IR confirms ester carbonyl stretches (~1700 cm) .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

- Methodological Answer :

- Reaction Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature to favor desired intermediates. For example, protic solvents may stabilize charged transition states in esterification .

- Catalysis : Use of Lewis acids (e.g., BF) to direct electrophilic substitution at specific quinoline positions .

- Monitoring : Real-time HPLC or TLC analysis to track reaction progress and intermediate formation .

Q. What crystallographic insights reveal intermolecular interactions in this compound?

- Methodological Answer :

- Hydrogen Bonding : SCXRD data often show C–H···O, C–H···N, and C–H···F interactions, which stabilize crystal packing. For example, trifluoromethyl groups participate in weak hydrogen bonds with adjacent aromatic protons .

- π-π Stacking : Quinoline and trifluoromethyl-substituted aromatic systems exhibit face-to-face interactions (3.6–3.7 Å distances), influencing solubility and melting points .

Q. How do substituents (Cl, CF) impact bioactivity in related quinoline derivatives?

- Methodological Answer :

- Antimicrobial Screening : Fluorinated quinolones (e.g., prulifloxacin intermediates) show enhanced activity due to CF’s electron-withdrawing effects, which improve membrane penetration .

- Structure-Activity Relationships (SAR) : Chlorine at position 4 increases DNA gyrase inhibition, while CF at position 6 enhances lipophilicity and pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.